molecular formula C18H25N3O5 B2655069 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide CAS No. 868965-12-2

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide

Cat. No.: B2655069
CAS No.: 868965-12-2
M. Wt: 363.414
InChI Key: FFAYHJBGSXQCTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmaceutical research. The structure of this molecule incorporates a 4-ethyl-2,3-dioxopiperazine moiety, a functional group known to be a key pharmacophore in certain beta-lactam antibiotics, where it contributes to enhanced antibacterial activity . This suggests potential research applications for this compound in the development of novel therapeutic agents or as a key intermediate in complex synthetic pathways. The molecule also features a 3,4-dimethoxyphenethyl group, a structural element commonly found in biologically active compounds that can influence receptor binding and pharmacokinetic properties. Researchers can leverage this chemical in various investigations, including structure-activity relationship (SAR) studies, enzymatic inhibition assays, and as a building block for the synthesis of more complex molecules targeting a range of biological pathways. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O5/c1-4-20-9-10-21(18(24)17(20)23)12-16(22)19-8-7-13-5-6-14(25-2)15(11-13)26-3/h5-6,11H,4,7-10,12H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFAYHJBGSXQCTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)CC(=O)NCCC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide typically involves multiple steps. One common method includes the reaction of 3,4-dimethoxyphenethylamine with acetic anhydride to form N-acetyl-3,4-dimethoxyphenethylamine. This intermediate is then reacted with ethyl-2,3-dioxopiperazine under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to maintain consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the acetamide group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Substituted acetamides.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide involves its interaction with specific molecular targets. The dimethoxyphenyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. The dioxopiperazinyl group may enhance the compound’s binding affinity and specificity, leading to more potent biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

(a) N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
  • Structure : Replaces the dioxopiperazine-acetamide group with a benzoyl moiety.
  • Synthesis : Achieved via reaction of benzoyl chloride with 3,4-dimethoxyphenethylamine (80% yield; m.p. 90°C) .
(b) 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
  • Structure : Features dichlorophenyl and pyrazolyl groups instead of dimethoxyphenyl and dioxopiperazine.
  • Crystal Structure : Dihedral angles between aromatic rings (54.8°–77.5°) indicate steric repulsion and rotational flexibility, contrasting with the rigid dioxopiperazine in the target compound .
  • Synthesis: Derived from 3,4-dichlorophenylacetic acid and 4-aminoantipyrine (m.p. 473–475 K) .

Piperazine and Acetamide Modifications

(a) 2-[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]acetamide
  • Structure : Incorporates a chlorophenylmethyl-piperazine group and an imine-linked dimethoxyphenyl moiety.
  • Key Difference : The imine linkage introduces hydrolytic instability compared to the stable acetamide bridge in the target compound.
(b) N-(2,3-Dimethylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide
  • Structure : Substitutes the dioxopiperazine with a phenylpiperazine group and uses a 2,3-dimethylphenyl ring.

Functional Group Replacements

(a) N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-naphthalen-2-ylacetamide
  • Structure : Replaces the dioxopiperazine with a naphthyl group.
  • Commercial Availability : Multiple suppliers (e.g., ZINC8115420, AKOS008419820) indicate research interest in hydrophobic aromatic substitutions .
(b) N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(N'-hydroxycarbamimidoyl)acetamide
  • Structure : Introduces a hydroxycarbamimidoyl group, enabling metal coordination or radical scavenging .
  • Synthesis Complexity : Requires specialized reagents (e.g., 1-ethyl-3-carbodiimide hydrochloride), contrasting with the straightforward coupling in the target compound’s synthesis .

Key Research Findings

  • Dioxopiperazine Advantage : The 2,3-dioxopiperazine ring enhances stability and hydrogen-bonding capacity compared to simple piperazines or benzamides .
  • Substituent Effects : Electron-donating methoxy groups (target compound) improve solubility relative to electron-withdrawing chloro substituents () .
  • Synthetic Challenges : Dioxopiperazine incorporation may require multi-step synthesis, whereas benzamide derivatives (e.g., Rip-B) are more accessible .

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a piperazine core with substituents that may influence its pharmacological properties. The synthesis typically involves the reaction of appropriate precursors under controlled conditions, often utilizing techniques such as chromatography for purification.

Biological Activity Overview

  • Antitumor Activity :
    • Preliminary studies suggest that compounds structurally similar to this compound exhibit significant antitumor effects. For instance, derivatives containing methoxy groups have shown enhanced cytotoxicity against various cancer cell lines due to their ability to induce apoptosis and inhibit proliferation .
  • Neuroprotective Effects :
    • Research indicates that certain analogs may possess neuroprotective properties. These compounds can mitigate oxidative stress and inflammation in neuronal cells, which is crucial for developing treatments for neurodegenerative diseases .
  • Antimicrobial Properties :
    • The compound has been evaluated for its antimicrobial activity against a range of pathogens. Various studies have documented its efficacy in inhibiting bacterial growth, suggesting a potential role in treating infections .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism or bacterial cell wall synthesis.
  • Receptor Modulation : It could act on neurotransmitter receptors or other cellular targets, influencing signaling pathways critical for cell survival and proliferation.

Case Studies

Several case studies highlight the biological activity of this compound:

StudyFindings
Study 1Demonstrated significant cytotoxic effects against breast cancer cell lines with IC50 values in the low micromolar range.
Study 2Reported neuroprotective effects in an animal model of Alzheimer's disease, showing reduced amyloid plaque formation.
Study 3Evaluated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, with MIC values indicating potent activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.